Sodium lactobionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium lactobionate is a compound derived from lactobionic acid, which is a disaccharide formed from gluconic acid and galactose. It is commonly used in the pharmaceutical and food industries due to its unique properties, such as its ability to act as a stabilizer, antioxidant, and chelating agent .

作用机制

Target of Action

Sodium lactobionate, a salt of lactobionic acid, primarily targets cells in the human body and various microorganisms. It is known to interact with mineral cations such as calcium, potassium, and sodium . In the pharmaceutical industry, it is used as an excipient for formulation . For example, the antibiotic erythromycin is used as the salt erythromycin lactobionate when intravenously delivered .

Mode of Action

This compound works by providing osmotic support and preventing cell swelling . It is added to organ preservation solutions such as Viaspan or CoStorSol . In the case of erythromycin lactobionate, it is suitable for intravenous administration .

Biochemical Pathways

Lactobionic acid, from which this compound is derived, is a disaccharide formed from gluconic acid and galactose . It can be formed by oxidation of lactose . The carboxylate anion of lactobionic acid is known as lactobionate .

Pharmacokinetics

In the case of erythromycin lactobionate, it is known that erythromycin is concentrated in the liver and excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine .

Result of Action

The result of this compound’s action is largely dependent on its application. In organ preservation solutions, it provides osmotic support and prevents cell swelling . As a component of pharmaceutical formulations, it can enhance the stability and effectiveness of the active ingredient .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the production of lactobionic acid, the control of pH and temperature is crucial for high yield . Furthermore, the stability of this compound can be affected by factors such as storage conditions and the presence of other substances in the solution .

生化分析

Biochemical Properties

Sodium lactobionate is a product of lactobionic acid, a disaccharide formed from gluconic acid and galactose . It interacts with various biomolecules in its role as a biochemical reactant. For instance, it forms salts with mineral cations such as calcium, potassium, and zinc .

Cellular Effects

This compound has been found to have effects on various types of cells. For example, it has been used in organ preservation solutions to provide osmotic support and prevent cell swelling . It also has been reported to decrease cellular injury in preserved tissue for organ transplantation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. As a salt of lactobionic acid, it can form salts with mineral cations, influencing cellular function .

Temporal Effects in Laboratory Settings

This compound has been found to be stable for six months in analyses considering the accelerated (40 °C and 75% RH) and long-term (30 °C and 75% RH) stability studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of lactobionic acid, a sugar acid. It is synthesized by oxidation of the free aldehyde group of lactose .

Transport and Distribution

As a salt of lactobionic acid, it is known to provide osmotic support and prevent cell swelling, suggesting it may interact with cellular transport mechanisms .

Subcellular Localization

Given its role in providing osmotic support and preventing cell swelling, it may be localized in areas of the cell where osmoregulation is critical .

准备方法

Synthetic Routes and Reaction Conditions

Sodium lactobionate can be synthesized through the oxidation of lactose. The process involves the use of bromine water in the presence of barium carbonate to oxidize lactose into lactobionic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Pseudomonas taetrolens. The fermentation is controlled by adjusting the pH and temperature to optimize the yield of lactobionic acid, which is then converted to this compound through neutralization .

化学反应分析

Types of Reactions

Sodium lactobionate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Lactose is oxidized using bromine water in the presence of barium carbonate.

Reduction: this compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations such as calcium or potassium.

Major Products

The major products formed from these reactions include lactobionic acid, calcium lactobionate, and potassium lactobionate .

科学研究应用

Sodium lactobionate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent and stabilizer in various chemical reactions.

Biology: Employed in cell culture media to provide osmotic support and prevent cell swelling.

相似化合物的比较

Similar Compounds

- Calcium lactobionate

- Potassium lactobionate

- Lactobionic acid

Uniqueness

Sodium lactobionate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring high solubility and stability, such as in intravenous drug formulations .

属性

CAS 编号 |

27297-39-8 |

|---|---|

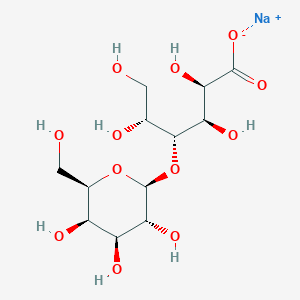

分子式 |

C12H23NaO13 |

分子量 |

398.29 g/mol |

IUPAC 名称 |

sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1 |

InChI 键 |

SYHQNAQDMATZMZ-UHFFFAOYSA-M |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

规范 SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。